5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide
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Overview
Description
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.1 g/mol . It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a carboxamide group at the 2-position, with a 2,3-dihydroxypropyl substituent attached to the nitrogen atom of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-chloropyridine with 2,3-dihydroxypropylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-5-bromopyridine: Similar in structure but with amino groups instead of the dihydroxypropyl group.
5-bromo-2-nitropyridine: Contains a nitro group instead of the carboxamide and dihydroxypropyl groups.
Uniqueness
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydroxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-N-(2,3-dihydroxypropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c10-6-1-2-8(11-3-6)9(15)12-4-7(14)5-13/h1-3,7,13-14H,4-5H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNINFZPNFTTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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